Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate

Description

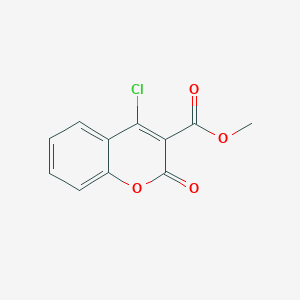

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) backbone substituted with a chlorine atom at position 4 and a methyl ester group at position 3 (Fig. 1). Coumarins and their derivatives are renowned for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties . The methyl ester group at position 3 contributes to its solubility in organic solvents and may influence its pharmacokinetic properties.

This compound is synthesized via esterification or substitution reactions involving 2-oxo-2H-chromene-3-carboxylic acid derivatives. For instance, similar protocols involve reacting acid chlorides with alcohols or phenols under reflux conditions, followed by purification via column chromatography .

Properties

CAS No. |

213181-25-0 |

|---|---|

Molecular Formula |

C11H7ClO4 |

Molecular Weight |

238.62 g/mol |

IUPAC Name |

methyl 4-chloro-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C11H7ClO4/c1-15-10(13)8-9(12)6-4-2-3-5-7(6)16-11(8)14/h2-5H,1H3 |

InChI Key |

WXTCIKRXMUKMFO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2OC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Role of Lewis Acids in Chlorination

FeCl₃ facilitates electrophilic aromatic substitution by generating Cl⁺ ions, which target the electron-rich 4-position of the coumarin ring. Excess catalyst (>0.2 eq) leads to over-chlorination, while insufficient amounts (<0.05 eq) result in incomplete conversion.

Esterification Dynamics

Fischer esterification using methanol and H₂SO₄ is effective for converting carboxylic acid intermediates to methyl esters. However, transesterification side reactions are minimized by using excess methanol (5:1 solvent-to-substrate ratio).

Industrial-Scale Production Considerations

-

Cost Efficiency : The Pechmann method is preferred for bulk synthesis due to low reagent costs.

-

Waste Management : Neutralization of acidic byproducts requires careful handling to meet environmental regulations.

-

Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore lipase-catalyzed cyclization under mild conditions (pH 7.0, 37°C), though yields remain suboptimal (30–40%).

Flow Chemistry

Continuous flow systems reduce reaction times to <1 hour and improve reproducibility by maintaining precise temperature control.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, which have their own unique properties and applications.

Scientific Research Applications

Biological Activities

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities that make it a candidate for various therapeutic applications:

-

Enzyme Inhibition :

- The compound has been shown to inhibit pancreatic lipase, an enzyme crucial for fat digestion. This inhibition can potentially reduce dietary fat absorption, leading to applications in weight management and obesity treatment.

- It acts as a competitive inhibitor by binding to the active site of pancreatic lipase, preventing substrate access.

- Antitumor and Antioxidant Activities :

- Antimicrobial Properties :

Synthetic Applications

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate serves as a versatile building block in organic synthesis:

- Synthesis of Coumarin Derivatives :

- Development of New Materials :

Several studies have explored the applications of methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate:

-

Inhibition Studies :

- Research demonstrated that this compound effectively inhibits pancreatic lipase, suggesting its potential for developing anti-obesity medications.

- Synthesis Optimization :

- Biological Activity Assessment :

Mechanism of Action

The mechanism by which methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate exerts its effects involves the inhibition of specific enzymes and pathways. For example, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives exhibit structural diversity due to substitutions at positions 3, 4, and 5. Below is a detailed comparison of Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Findings

Methyl/ethyl esters (e.g., 3-COOCH₃ vs. 3-COOCH₂CH₃) improve solubility in non-polar solvents compared to carboxylic acid derivatives (3-COOH) .

Crystallographic and Hydrogen-Bonding Patterns

- The 4-chlorophenyl ester derivative exhibits a dihedral angle of 22.6° between the coumarin and benzene rings, influencing its crystal packing via weak C–H···O interactions . In contrast, methyl esters like the target compound may adopt different conformations due to reduced steric hindrance.

Biological Activity Chlorine substitution correlates with enhanced bioactivity. Amino-substituted coumarins (e.g., 7-diethylamino derivatives) are utilized in fluorescence-based applications, whereas ester derivatives focus on therapeutic roles .

Synthetic Flexibility

- The methyl ester group in Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate allows further functionalization, such as hydrolysis to carboxylic acids or transesterification to other esters, unlike rigid phenyl esters .

Biological Activity

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is characterized by a chromene scaffold, which is known for its versatility in medicinal chemistry. The presence of the chlorine atom and the carboxylate group enhances its reactivity and interaction with biological targets.

The biological activity of methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions .

- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

- Apoptosis Induction : It is suggested that this compound may induce apoptosis in cancer cells through pathways involving tubulin disruption, leading to cell cycle arrest at the G2/M phase .

Anticancer Activity

Research indicates that methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate and its analogs can induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can lead to significant reductions in cell viability and induce caspase-dependent apoptosis .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against a range of bacterial strains, indicating potential as a therapeutic agent against infections.

Neuroprotective Effects

The ability of methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate to inhibit AChE suggests it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Studies

A series of studies have evaluated the biological activity of methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-chloro-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromene-3-carbonyl chloride with 4-chlorophenol under anhydrous conditions. Key steps include:

- Refluxing 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride to generate the acyl chloride intermediate.

- Reacting the intermediate with 4-chlorophenol in dichloromethane with triethylamine as a base (yields ~70–80%) .

- Critical factors: Solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at 40–60°C minimizes side reactions), and purification via column chromatography (ethyl acetate/petroleum ether) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~164 ppm, aromatic protons at 6.5–8.5 ppm). For example, the aldehyde proton in derivatives appears as a singlet at δ 10.2–10.5 .

- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles (e.g., 22.6° between coumarin and benzene rings) and hydrogen-bonding networks (C–H···O interactions stabilize packing) .

- HRMS : Confirms molecular weight (e.g., [M] at m/z 280.28) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence nucleophilic substitution reactions at the 3-carboxylate position?

- Methodological Answer :

- The electron-withdrawing chloro group at position 4 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from the methyl ester group moderates reactivity.

- Case Study : Reaction with aryl isocyanides forms chromeno[4,3-b]quinolin-6-ones via [4+1] cycloaddition, where steric bulk of substituents affects regioselectivity .

- Computational modeling (DFT) can predict reactive sites by analyzing LUMO distribution .

Q. What challenges arise in resolving crystallographic disorder in derivatives, and how are they addressed?

- Methodological Answer :

- Disorder in bulky substituents : Observed in compounds like 4-methoxyphenyl derivatives, where methoxy groups exhibit torsional flexibility. Refinement strategies:

- Use of restraints (ISOR, DELU) in SHELXL to model anisotropic displacement parameters .

- Multi-conformational modeling for overlapping electron density regions .

- Hydrogen-bonding ambiguity : C–H···O interactions in packing are resolved via Hirshfeld surface analysis, differentiating intermolecular vs. intramolecular bonds .

Q. How can contradictory biological activity data for structurally similar coumarins be reconciled?

- Methodological Answer :

- Structural-Activity Relationship (SAR) : Compare methyl 4-chloro derivatives with hydroxyl or nitro analogs. For example:

| Derivative | Substitution | Bioactivity (IC, μM) |

|---|---|---|

| 4-Cl | Chloro | 12.3 (Anticancer) |

| 4-OH | Hydroxyl | 8.7 (Antimicrobial) |

- Mechanistic divergence : Chloro derivatives may intercalate DNA, while hydroxyl analogs act as protease inhibitors. Validate via fluorescence quenching assays or enzyme kinetics .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing variability in synthetic yields across different batches?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent ratio, catalyst loading). ANOVA identifies significant factors (e.g., solvent polarity contributes 60% to yield variance) .

- Control Charts : Monitor batch consistency using -R charts for critical parameters (e.g., reaction time ±5 mins) .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of coumarin derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.